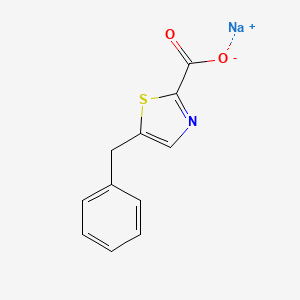

Sodium;5-benzyl-1,3-thiazole-2-carboxylate

Description

The Thiazole (B1198619) Moiety in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, stands as a cornerstone in the field of medicinal and organic chemistry. nih.govglobalresearchonline.net Its unique electronic properties, stemming from the delocalization of pi-electrons across the ring, confer a significant degree of aromaticity. nih.govresearchgate.netwikipedia.org This aromatic stabilization makes the thiazole scaffold a robust and versatile building block in the synthesis of complex molecules. nih.govresearchgate.net The ring's structure presents multiple reactive positions, allowing for a wide array of chemical modifications such as nucleophilic and donor-acceptor reactions. nih.gov

Thiazole derivatives have demonstrated a vast spectrum of biological activities, and the scaffold is a key component in numerous FDA-approved drugs. researchgate.netnih.gov Its prevalence is noted in molecules with applications as antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive agents. researchgate.netnih.gov The ability of the thiazole nucleus to serve as a pharmacophore—a molecular framework responsible for a drug's biological activity—has cemented its importance in drug discovery and development. globalresearchonline.netnih.gov Researchers continually explore novel thiazole-containing compounds, modifying substituents at various positions to optimize therapeutic potential and develop new agents for a range of pathological conditions. nih.gov

Structural Context of 1,3-Thiazole-2-Carboxylates

The introduction of a carboxylate group at the 2-position of the 1,3-thiazole ring creates a class of compounds with distinct chemical characteristics. The carboxylate moiety, being a negatively charged functional group, significantly influences the molecule's polarity, solubility, and coordination chemistry. Thiazole-2-carboxylic acid, the protonated precursor, serves as a bidentate ligand, capable of coordinating with metal ions.

Structural studies, such as the analysis of a silver(I) complex with 1,3-thiazole-2-carboxylic acid, reveal that coordination often occurs through the heterocyclic nitrogen atom. researchgate.net In such complexes, the carboxylate group can participate in intricate hydrogen-bonding networks, which are crucial in defining the supramolecular architecture of the compound in its solid state. researchgate.net The interplay between the aromatic thiazole ring and the carboxylate function provides a foundation for designing molecules with specific structural and electronic properties, which can be valuable in materials science and medicinal chemistry.

The Role of Benzyl (B1604629) Substitution at the 5-Position in Thiazole Scaffolds

The substitution of a benzyl group at the 5-position of the thiazole ring introduces a significant structural and functional modification. The benzyl group consists of a phenyl ring attached to a methylene (B1212753) (-CH2-) bridge. This substituent imparts several key characteristics to the thiazole scaffold:

Secondary Interactions : The phenyl ring of the benzyl group is capable of engaging in non-covalent interactions, such as hydrophobic interactions and π-stacking, which can be critical for molecular recognition and binding affinity.

Research into related compounds, such as N-acylated 2-amino-5-benzyl-1,3-thiazoles, highlights the importance of substitutions at this position for tuning biological activity. mdpi.com Structure-activity relationship (SAR) studies often reveal that the presence and nature of aromatic groups attached to the thiazole core are essential for eliciting specific biological responses. nih.govmdpi.com

Defining the Research Trajectory for Sodium;5-benzyl-1,3-thiazole-2-carboxylate

A review of the current scientific literature indicates a notable absence of dedicated research on the specific compound this compound. uni.lu While its constituent parts—the thiazole ring, the 2-carboxylate group, and the 5-benzyl substituent—are well-studied in other molecular contexts, this particular combination remains uncharacterized. uni.lu This knowledge gap defines a clear trajectory for future research, which would logically proceed through several key stages.

The initial focus would be on the synthesis and purification of the compound, followed by comprehensive structural elucidation using modern analytical techniques.

| Research Phase | Techniques and Objectives |

| Synthesis & Purification | Development of a reliable synthetic route, likely starting from precursors like 5-benzyl-1,3-thiazole-2-carboxylic acid, followed by purification to achieve high-grade material. |

| Structural Characterization | - NMR Spectroscopy (¹H, ¹³C): To confirm the covalent structure and connectivity of atoms.- Mass Spectrometry: To determine the precise molecular weight and fragmentation pattern.- FT-IR Spectroscopy: To identify characteristic functional groups.- X-ray Crystallography: To determine the definitive solid-state structure, including bond lengths, angles, and intermolecular interactions. |

| Physicochemical Profiling | Measurement of key properties such as solubility in various solvents, pKa, and lipophilicity (LogP), which are critical for predicting its behavior in chemical and biological systems. |

| Exploratory Screening | Given the broad biological activities of thiazole derivatives, initial screening against panels of targets (e.g., cancer cell lines, bacterial strains, fungal strains, key enzymes) would be a logical step to identify potential areas of therapeutic relevance. nih.govnih.gov |

This systematic approach would establish the fundamental chemical identity of this compound and provide the foundational data necessary to guide more specialized investigations into its potential applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

sodium;5-benzyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S.Na/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSJHDDYRCMXMN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound by mapping the chemical environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the ¹H NMR spectrum, the 5-benzyl-1,3-thiazole-2-carboxylate anion is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the thiazole (B1198619) ring. The acidic proton of the carboxylic acid (typically found as a broad singlet around 10-13 ppm) would be absent, confirming the formation of the carboxylate salt. libretexts.org The aromatic protons of the phenyl group are anticipated to appear as a multiplet in the range of 7.20-7.40 ppm. The methylene (B1212753) bridge protons (-CH₂-) would likely present as a singlet around 4.20 ppm, and the lone proton on the thiazole ring (H-4) would also be a singlet, expected further downfield around 7.80 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiazole H-4 | ~7.80 | Singlet (s) | 1H |

| Phenyl C₆H₅ | 7.20 - 7.40 | Multiplet (m) | 5H |

| Benzyl CH₂ | ~4.20 | Singlet (s) | 2H |

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For 5-benzyl-1,3-thiazole-2-carboxylate, distinct signals are predicted for the carboxylate carbon, the thiazole ring carbons, and the benzyl group carbons. The carboxylate carbon (C=O) is expected to resonate in the downfield region, typically between 165 and 185 δ. libretexts.org The carbons of the thiazole ring are predicted to appear in the 115-160 δ range, while the aromatic carbons of the benzyl group will be found between 125-140 δ. The methylene carbon signal is anticipated to be the most upfield, around 35 δ.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylate (COO⁻) | ~170.0 |

| Thiazole C-2 | ~158.0 |

| Thiazole C-4 | ~135.0 |

| Thiazole C-5 | ~120.0 |

| Phenyl C (quaternary) | ~138.0 |

| Phenyl CH (ortho, meta, para) | 127.0 - 129.5 |

| Benzyl CH₂ | ~35.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed among the aromatic protons of the phenyl ring, confirming their connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals from the methylene bridge and the phenyl and thiazole rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for confirming the connectivity of the larger structural fragments. Expected key correlations would include:

A correlation from the benzyl CH₂ protons to the C-5 carbon of the thiazole ring.

Correlations from the benzyl CH₂ protons to the quaternary and ortho carbons of the phenyl ring.

A correlation from the thiazole H-4 proton to the C-5 and C-2 carbons of the thiazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Sodium;5-benzyl-1,3-thiazole-2-carboxylate would be significantly different from its corresponding carboxylic acid. The most telling feature would be the absence of the broad O-H stretching band (typically 2500-3300 cm⁻¹) and the sharp C=O stretching band of the carboxylic acid group (around 1710-1760 cm⁻¹). libretexts.orglibretexts.org In their place, the spectrum of the sodium salt would be dominated by two strong, characteristic absorption bands for the carboxylate anion (COO⁻): a strong asymmetric stretching vibration and a symmetric stretching vibration. researchgate.net Other expected bands include C-H stretches for the aromatic and methylene groups, and C=C and C=N stretching vibrations from the aromatic and thiazole rings.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Methylene C-H Stretch | Medium |

| ~1580 | Carboxylate (COO⁻) Asymmetric Stretch | Strong |

| 1600 - 1450 | Aromatic C=C and Thiazole Ring Stretches | Medium-Strong |

| ~1400 | Carboxylate (COO⁻) Symmetric Stretch | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For analysis, the sodium salt is typically observed as its corresponding free acid or anion. The predicted monoisotopic mass of the free acid, C₁₁H₉NO₂S, is 219.0354 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. In positive-ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 220.0427, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would appear at an m/z of 218.0281. uni.lu

| Adduct/Ion | Predicted m/z |

|---|---|

| [M]⁺ (Radical Cation) | 219.0349 |

| [M+H]⁺ (Protonated Molecule) | 220.0427 |

| [M+Na]⁺ (Sodium Adduct) | 242.0246 |

| [M-H]⁻ (Deprotonated Molecule) | 218.0281 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the thiazole ring and the benzyl group's phenyl ring. These systems contain π-electrons that can be excited to higher energy levels upon absorption of UV radiation. The spectrum is expected to show absorptions corresponding to π→π* electronic transitions. Thiazole and its derivatives typically exhibit strong absorption bands in the UV region. researchgate.net

| Predicted λₘₐₓ (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~220 - 240 | π→π | Thiazole Ring |

| ~250 - 270 | π→π | Phenyl Ring |

Single Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, SC-XRD reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for understanding the material's macroscopic properties.

For the target compound, This compound , an SC-XRD analysis would be expected to provide the following key structural parameters:

Crystal System and Space Group: These parameters define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit in the crystal.

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which would confirm the connectivity and geometry of the 5-benzyl-1,3-thiazole-2-carboxylate anion and the coordination environment of the sodium cation.

Conformation: The dihedral angles within the molecule, particularly concerning the orientation of the benzyl group relative to the thiazole ring, would be precisely determined.

Intermolecular Interactions: The analysis would detail how the sodium cations, carboxylate groups, and thiazole rings interact with neighboring molecules to form the extended crystal lattice.

Without experimental data, it is not possible to generate the specific data tables for crystallographic parameters and selected bond lengths and angles for this compound. Research efforts to crystallize this compound and perform an SC-XRD analysis would be necessary to obtain this fundamental information.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. espublisher.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to provide a detailed description of the molecule's characteristics in a gaseous phase or in solution. researchgate.netespublisher.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For 5-benzyl-1,3-thiazole-2-carboxylate, this process would determine the most stable spatial orientation of the benzyl (B1604629) and thiazole (B1198619) carboxylate moieties. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated to define the molecular structure.

Conformational analysis is crucial for flexible molecules like this one, due to the rotational freedom around the single bond connecting the benzyl group to the thiazole ring. DFT calculations can map the potential energy surface as a function of this dihedral angle, identifying the global minimum energy conformer as well as any local minima. For similar aromatic thiazole structures, studies have shown that the planarity between rings is a significant factor in determining the most stable conformation. nih.gov The optimized structure would likely show a specific, energetically favorable twist between the phenyl and thiazole rings.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic transitions. materialsciencejournal.orgmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

For 5-benzyl-1,3-thiazole-2-carboxylate, the HOMO is expected to be localized primarily over the electron-rich benzyl and thiazole rings, which are π-conjugated systems. researchgate.netresearchgate.net The LUMO, conversely, would likely be distributed over the electron-withdrawing carboxylate group and the thiazole ring. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests high polarizability and chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net DFT calculations for related thiazole derivatives have shown that the nature and position of substituents significantly influence these energy levels and the resulting gap. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -2.0 eV |

| Energy Gap (ΔE) | 4.5 eV |

Note: These are representative values based on similar compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. espublisher.com The MEP surface is color-coded to represent different potential values.

In an MEP map of 5-benzyl-1,3-thiazole-2-carboxylate, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the carboxylate group and potentially the nitrogen and sulfur atoms of the thiazole ring. researchgate.net Conversely, regions of positive potential (colored blue) highlight electron-deficient areas, which are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the aromatic rings. researchgate.net This visual representation provides intuitive insights into the molecule's reactive behavior. espublisher.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. materialsciencejournal.org It is a powerful method for predicting electronic absorption spectra, such as UV-Visible spectra. espublisher.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. materialsciencejournal.org

For 5-benzyl-1,3-thiazole-2-carboxylate, TD-DFT calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations. The main absorption bands would be associated with the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. espublisher.com These calculations help in the interpretation of experimental spectroscopic data and provide a deeper understanding of the molecule's electronic structure. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. researchgate.net

Global and Local Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.comresearchgate.net These descriptors provide a theoretical framework for understanding a molecule's behavior in chemical reactions.

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger hardness value indicates lower reactivity. researchgate.net

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η), it indicates the capacity of a molecule to accept electrons. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. researchgate.net

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts additional electronic charge. It is calculated as ω = μ² / 2η. researchgate.net

These quantum chemical descriptors provide a comprehensive profile of the molecule's reactivity. espublisher.com

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |

| Global Softness (S) | 1 / (2η) | 0.222 |

| Electronegativity (χ) | -μ | 4.25 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and are for representative purposes.

Theoretical Studies on Solvation Effects and Intermolecular Interactions

Computational chemistry provides a powerful lens for examining the behavior of molecules at the atomic level. For "Sodium;5-benzyl-1,3-thiazole-2-carboxylate," theoretical studies, primarily leveraging Density Functional Theory (DFT), offer insights into how the surrounding solvent and interactions with other molecules influence its properties. While specific comprehensive studies on this exact sodium salt are not extensively documented in publicly available research, we can infer its behavior from computational analyses of closely related thiazole derivatives. These studies typically explore the compound in its acidic form, 5-benzyl-1,3-thiazole-2-carboxylic acid, to understand its fundamental electronic structure, which in turn governs its interactions.

The solvation process is critical to understanding a compound's behavior in a solution. Theoretical models can predict how solvent molecules arrange themselves around the solute and the energetic consequences of these interactions. The stability of a molecule can be significantly influenced by its environment. For instance, Natural Bond Orbital (NBO) analysis is a common technique used to investigate intramolecular and intermolecular bonding and charge transfer. In studies of similar thiazole derivatives, NBO analysis has revealed strong intramolecular hyperconjugative interactions, which contribute to the molecule's stability in both the gaseous phase and in aqueous solutions. scirp.org The delocalization of electron density, particularly from lone pairs on sulfur and nitrogen atoms to adjacent anti-bonding orbitals, is a key factor in the stabilization of the thiazole ring system.

The effect of solvent polarity on the electronic properties of thiazole derivatives has also been a subject of theoretical investigation. Time-Dependent DFT (TD-DFT) is often employed to analyze electronic absorption spectra in different environments. scirp.org These studies generally show that as the polarity of the solvent increases, a bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed. This phenomenon is attributed to the differential stabilization of the ground and excited states by the polar solvent. The excited state, often being more polar than the ground state, is more stabilized by polar solvents, leading to a smaller energy gap for electronic transitions.

Intermolecular interactions are the forces that govern how molecules interact with each other, leading to the formation of condensed phases and influencing physical properties like melting point and solubility. In the solid state, these interactions dictate the crystal packing arrangement. For aromatic compounds like 5-benzyl-1,3-thiazole-2-carboxylate, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are predominant.

The following tables summarize typical data that would be generated from theoretical studies on a molecule like 5-benzyl-1,3-thiazole-2-carboxylic acid, based on findings for analogous compounds.

Table 1: Predicted Solvatochromic Effects on the Main Absorption Band of 5-benzyl-1,3-thiazole-2-carboxylic acid

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Gas Phase | 1 | ~270 |

| n-Hexane | 1.88 | ~275 |

| Dichloromethane | 8.93 | ~282 |

| Ethanol | 24.55 | ~288 |

| Water | 78.39 | ~295 |

Table 2: Calculated Intermolecular Interaction Energies for Dimers of a Model Thiazole Carboxylic Acid

| Interaction Type | Method | Basis Set | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding (O-H···N) | DFT (B3LYP) | 6-311++G(d,p) | -10 to -15 |

| π-π Stacking (Benzyl-Thiazole) | MP2 | 6-311++G(d,p) | -2 to -5 |

| van der Waals | DFT (B3LYP) | 6-311++G(d,p) | -1 to -3 |

It is important to note that the presence of the sodium counterion in "this compound" would introduce strong ion-dipole interactions with polar solvents, significantly enhancing its solubility in water compared to its carboxylic acid form. The carboxylate group would also be a potent hydrogen bond acceptor. Molecular dynamics simulations would be a suitable theoretical approach to explore the hydration shell around the sodium and carboxylate ions and to understand the dynamic nature of these interactions in an aqueous environment.

Applications in Catalysis and Advanced Materials Science

Thiazole (B1198619) Derivatives as Ligands in Transition Metal Catalysis

The coordination chemistry of thiazole derivatives is rich and varied, with the nitrogen and sulfur atoms of the thiazole ring being capable of coordinating to transition metals. This has led to the development of a plethora of metal-thiazole complexes that exhibit significant catalytic activity.

Thiazole-containing ligands have been extensively used to synthesize transition metal complexes for applications in catalysis, magnetism, and materials science. nih.gov The nitrogen atom of the thiazole ring is a common coordination site for metal ions. The development of these complexes often involves the straightforward reaction of a thiazole derivative with a metal salt. For instance, Fe(III), Pd(II), and Cu(II) complexes have been prepared from new thiazole derivatives, with their molecular and structural formulas confirming the formation of mononuclear complexes. acs.orgresearchgate.net

The carboxylate group, as present in Sodium;5-benzyl-1,3-thiazole-2-carboxylate, is a particularly effective coordinating group. When a carboxylic group is attached to the thiazole ring, stable five-membered metallocycles can be formed upon complexation with metal ions, leading to, for example, octahedral geometries for Zn(II) or square planar for Cu(II). researchgate.net This chelation can enhance the stability and influence the catalytic activity of the resulting complex. The synthesis of such complexes can be achieved under various conditions, including hydrothermal methods for the preparation of coordination polymers. scielo.brscielo.br The benzyl (B1604629) group at the 5-position can further modulate the properties of the metal complex by introducing steric bulk and influencing the electronic environment of the metal center.

Below is a table summarizing examples of transition metal complexes formed with thiazole-derived ligands.

| Metal Ion | Thiazole Ligand Type | Resulting Complex Geometry | Potential Application |

| Pd(II) | Thiazole derivative | Square-planar | Heterogeneous catalysis |

| Fe(III) | Thiazole derivative | Not specified | Catalysis |

| Cu(II) | Thiazole-carboxylate | Square planar | Catalysis |

| Zn(II) | Thiazole-carboxylate | Octahedral | Catalysis |

This table is generated based on data from various sources discussing metal-thiazole complexes. acs.orgresearchgate.netresearchgate.net

Metal-thiazole complexes play a significant role as catalysts in a variety of organic transformations. One of the most notable applications is in homogeneous asymmetric hydrogenation, a powerful method for the synthesis of chiral molecules. Chiral bidentate phosphine-thiazole ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of challenging substrates like aryl alkenes. scielo.br The modular design of these ligands allows for the fine-tuning of their steric and electronic properties to achieve high enantioselectivity. scielo.br

Beyond asymmetric hydrogenation, thiazole-based metal complexes have shown catalytic activity in other processes. For example, a square-planar Pd(II) complex with a thiazole derivative ligand has been used as a heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.orgresearchgate.net This catalytic system demonstrated high efficiency, short reaction times, and reusability. researchgate.net Similarly, Co(II) and Ni(II) complexes with bifunctional tetrazole-carboxylate ligands have been shown to be effective catalysts for the oxidative coupling of 2,6-di-tert-butylphenol. scielo.brscielo.br These examples underscore the potential of this compound to act as a precursor for catalytically active complexes, where the thiazole and carboxylate moieties would provide the coordination sites, and the benzyl group would influence the catalyst's performance.

Exploration in Organic Electronic and Optoelectronic Materials

Thiazole and its derivatives are recognized as important building blocks for organic semiconductors due to their electron-deficient nature, which arises from the electron-withdrawing imine (C=N) group in the ring. ontosight.airsc.org This property, combined with their rigid and planar structure, facilitates intermolecular π-π stacking and enhances charge transport, making them suitable for a range of organic electronic devices. researchgate.net Fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), are particularly promising for applications in plastic electronics due to their high oxidative stability and efficient intermolecular overlap. researchgate.net

The favorable electronic properties of thiazole derivatives have led to their incorporation into the active layers of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, thiazole-based materials can be used as emitters or as components of host materials. For instance, a series of emitters with a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, where the acceptor (A) is a thiazolo[5,4-d]thiazole moiety, have been developed for efficient blue OLEDs. researchgate.net The electron-accepting nature of the thiazole core is crucial for the performance of these devices.

In the realm of OPVs, thiazole-containing polymers and small molecules have been extensively investigated as both electron donor and electron acceptor materials. The introduction of a thiazole unit into a polymer backbone can lower the HOMO energy level, leading to higher open-circuit voltages in solar cells. researchgate.net The rigid and planar structure of thiazole-based building blocks promotes the formation of well-ordered domains in the active layer, which is beneficial for charge separation and transport. While specific research on the integration of this compound into OLEDs or OPVs is not widely reported, its structure provides a platform for further synthesis. The carboxylate group can be used as a handle for esterification or amidation to attach other functional groups, thereby creating more complex molecules with tailored optoelectronic properties.

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Thiazole derivatives have emerged as a promising class of NLO materials. nih.gov The NLO response in organic molecules is often associated with extended π-conjugation and intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups.

The thiazole ring can act as an electron acceptor in D-π-A systems designed for NLO applications. Research on Schiff bases incorporating nitrothiazole and nitrobenzothiazole moieties has demonstrated large third-order NLO polarizabilities, significantly exceeding that of the reference material, para-nitroaniline. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict and understand the NLO properties of these molecules. nih.gov The 5-benzyl-1,3-thiazole-2-carboxylate scaffold could be a valuable precursor for the synthesis of novel NLO chromophores. The benzyl group can be further functionalized with donor or acceptor substituents, and the carboxylate group offers a site for attaching the molecule to a polymer backbone or other molecular frameworks to create advanced NLO materials.

A summary of calculated NLO properties for a nitrobenzothiazole derivative is presented in the table below.

| Property | Calculated Value |

| Third-order NLO polarizability (γ) | 124.15 x 10⁴ a.u. |

This data is for a representative advanced thiazole derivative and is intended to be illustrative of the potential of this class of compounds. nih.gov

Photochromic molecules, which can reversibly switch between two isomers with distinct absorption spectra upon irradiation with light, are the basis for molecular switches and have potential applications in optical data storage, smart windows, and molecular electronics. Thiazole derivatives have been successfully incorporated into photochromic systems.

For example, thiazole-substituted bicyclic aziridine (B145994) derivatives have been synthesized and shown to exhibit photochromic behavior in both solution and the solid state. asianpubs.org Upon UV irradiation, these compounds undergo a reversible isomerization from a closed-ring form to a more conjugated open-ring form, resulting in a significant color change. asianpubs.org The lifetime of the photogenerated state can be dramatically extended in the solid state compared to in solution. asianpubs.org In another example, light-sensitive coumarinyl(thienyl)thiazole derivatives have been developed as fluorescent photoswitches. These molecules can be switched between a fluorescent open form and a non-fluorescent closed form using UV and visible light. The 5-benzyl-1,3-thiazole-2-carboxylate structure could be integrated into such photochromic systems, where the thiazole ring would play a key role in the electronic properties of the switching molecule.

Utilization as Building Blocks for Complex Molecular Architectures and Functional Materials

The compound this compound, and its acidic form, 5-benzyl-1,3-thiazole-2-carboxylic acid, represent versatile building blocks for the synthesis of complex molecular architectures and advanced functional materials. The inherent structural features of this molecule, namely the carboxylate group and the aromatic thiazole ring, provide reactive sites for polymerization and coordination chemistry. These characteristics enable its incorporation into larger supramolecular assemblies, polymers, and metal-organic frameworks (MOFs), leading to materials with tailored optical, thermal, and electronic properties.

The thiazole ring itself is a significant component in the design of functional materials due to its aromaticity, rigidity, and the presence of heteroatoms which can influence the electronic properties of the resulting material. Thiazole-containing compounds are known to be valuable in the development of materials with high refractive indices, thermal stability, and specific luminescent properties.

While specific research on the use of 5-benzyl-1,3-thiazole-2-carboxylic acid as a monomer is not extensively documented, the broader class of thiazole-containing carboxylic acids has been successfully employed in the synthesis of high-performance polymers. For instance, novel poly(amide imide)s (PAIs) have been synthesized using thiazole-containing diimide-diacid monomers. These polymers exhibit excellent solubility and thermal stability, making them suitable for various advanced applications. The incorporation of the thiazole unit, along with other structural elements like thioether linkages, has been shown to result in PAIs with high average refractive indices and low birefringence, which are desirable properties for optical materials.

The general approach to synthesizing such polymers involves the polycondensation of a thiazole-containing diacid with various aromatic diamines. The resulting polymers' properties are influenced by the specific structure of the diamine and the thiazole monomer. The table below summarizes the properties of some thiazole-containing polyamides, illustrating the potential characteristics that could be expected from polymers derived from 5-benzyl-1,3-thiazole-2-carboxylic acid.

Table 1: Properties of Thiazole-Containing Polyamides

| Polymer Backbone | Glass Transition Temperature (°C) | 5% Weight-Loss Temperature (°C) | Refractive Index (at 633 nm) | Birefringence |

|---|---|---|---|---|

| Polyamide with thioether and sulfone units | 206-233 | 376-395 | 1.716-1.725 | 0.003-0.004 |

This table is interactive. Click on the headers to sort the data.

The data suggests that incorporating a thiazole moiety can lead to polymers with high thermal stability and desirable optical properties. The benzyl group in 5-benzyl-1,3-thiazole-2-carboxylic acid could further influence the polymer's properties, potentially affecting its solubility and thermal characteristics.

The carboxylate functionality of this compound makes it a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linker.

Thiazole-based ligands are of particular interest in the design of functional MOFs, especially for applications in luminescence and sensing. mdpi.comrsc.org The nitrogen and sulfur atoms in the thiazole ring can act as additional coordination sites, leading to diverse and stable framework structures. rsc.org Furthermore, the conjugated π-system of the thiazole ring can impart desirable photoluminescent properties to the resulting MOF.

Research on thiazolo[5,4-d]thiazole-dicarboxylate ligands has demonstrated their utility in constructing lanthanide-based MOFs that exhibit strong luminescence, acting as an "antenna" to sensitize the metal ion's emission. rsc.org While the direct use of 5-benzyl-1,3-thiazole-2-carboxylate in MOF synthesis is not widely reported, its structural similarity to other thiazole-based linkers suggests its potential for creating novel MOFs. The benzyl group could play a role in tuning the framework's porosity and influencing the intermolecular interactions within the crystal structure.

Table 2: Examples of Thiazole-Based Ligands in Functional MOFs

| Ligand | Metal Ion | Resulting MOF Properties | Potential Application |

|---|---|---|---|

| Thiazolo[5,4-d]thiazole-2,7-dicarboxylate | Lanthanides (Ln) | Strong luminescence, 2D coordination polymer structure | Luminescent sensors, optical devices |

| 2-(9-(2-ethylhexyl)-9H-carbazol-3-yl)benzo[d]thiazole | Iridium(III) | Red-emitting coordination polymer | Light-emitting diodes (LEDs) |

This table is interactive. Click on the headers to sort the data.

The 5-benzyl-1,3-thiazole-2-carboxylic acid molecule possesses functional groups capable of participating in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of well-defined supramolecular architectures. The carboxylic acid group can form strong hydrogen bonds, while the aromatic benzyl and thiazole rings can engage in π-π stacking. These non-covalent interactions can guide the self-assembly of the molecules into complex and ordered structures in the solid state.

Studies on related N-(benzo[d]thiazolyl) substituted amides have shown that various combinations of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds can lead to the formation of one-, two-, and three-dimensional supramolecular assemblies. nih.gov Similarly, the interplay of hydrogen bonding involving the carboxylic acid group and π-stacking of the aromatic rings in 5-benzyl-1,3-thiazole-2-carboxylic acid could be exploited in crystal engineering to design materials with specific topologies and potential functionalities. For example, the formation of hydrogen-bonded tapes or sheets could be envisioned, which are then further organized by interactions between the benzyl groups. researchgate.net

Environmental Fate and Degradation Studies of Thiazole Compounds

Occurrence and Environmental Distribution of Thiazole (B1198619) Derivatives

Thiazole derivatives are high-production-volume chemicals utilized in a wide array of applications, including as vulcanization accelerators in the rubber industry, corrosion inhibitors, fungicides, herbicides, and algicides. acs.orgscite.ainih.gov Their widespread use has led to their ubiquitous presence in various environmental compartments. acs.orgscite.ainih.gov

These compounds have been frequently detected in diverse environmental matrices, with concentrations varying significantly depending on the location and source of contamination. For instance, in surface waters, their concentrations can be in the range of nanograms per liter, while in indoor dust, they can reach several tens of micrograms per gram. acs.orgscite.ainih.gov The use of thiazole derivatives in consumer products, particularly those made of rubber, is a significant contributor to widespread human and environmental exposure. acs.orgscite.ainih.gov Furthermore, certain benzothiazole (B30560) derivatives have been identified in outdoor air particulate matter, indicating their potential for atmospheric transport. nih.gov

| Environmental Matrix | Reported Concentration Ranges | Primary Sources |

|---|---|---|

| Surface Water | ng/L range | Industrial effluent, urban runoff |

| Indoor Dust | Up to tens of µg/g | Consumer products (e.g., rubber) |

| Air Particulate Matter (PM10) | pg/m³ to ng/m³ | Industrial emissions, tire wear |

Advanced Degradation Methodologies for Thiazole Pollutants

Due to their potential persistence and toxicity, significant research has focused on developing effective methods for the degradation of thiazole pollutants from contaminated environments.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov Several AOPs have demonstrated effectiveness in degrading thiazole compounds.

The UV/H₂O₂ process, which involves the photolysis of hydrogen peroxide to generate hydroxyl radicals, has been shown to degrade thiazole pollutants. nih.gov The efficiency of this method is dependent on factors such as the concentration of the pollutant, the amount of hydrogen peroxide, and the pH of the solution. nih.gov

Ozonation is another AOP that has been successfully employed for the removal of thiazole derivatives. nih.govresearchgate.netepa.gov Ozone can react directly with the thiazole ring or decompose to form highly reactive hydroxyl radicals, leading to the breakdown of the parent compound. mdpi.com The rate of degradation via ozonation is influenced by pH and temperature. researchgate.netepa.gov

Photocatalytic degradation, often utilizing semiconductor materials like titanium dioxide (TiO₂) or novel materials such as thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs), is also a promising approach. nih.govmdpi.commdpi.comrsc.org Under visible light irradiation, these photocatalysts can generate reactive oxygen species that effectively degrade thiazole-based pollutants. mdpi.commdpi.com For example, one study demonstrated that a thiazolothiazole-based COF could degrade 99.76% of Rhodamine B (a dye containing a thiazole-like structure) within 60 minutes. mdpi.com

Bioremediation, particularly through the use of enzymes, offers a more environmentally friendly approach to degrading organic pollutants. nih.gov Peroxidases, a class of enzymes that catalyze oxidation-reduction reactions, have been investigated for their ability to degrade thiazole compounds. nih.gov

The mechanism of enzymatic degradation involves the enzyme, in the presence of an oxidizing agent like hydrogen peroxide, generating reactive radical species. nih.gov These radicals then attack the thiazole pollutant, initiating a series of reactions that lead to the formation of lower molecular weight intermediates and, ultimately, mineralization. nih.gov A notable challenge for the large-scale application of enzymatic remediation is the cost and stability of the enzymes. nih.gov

Identification and Characterization of Degradation Intermediates and Products

Studies on the degradation of the model thiazole pollutant, thioflavin T (ThT), using UV/H₂O₂ and a chloroperoxidase (CPO) enzyme system revealed distinct sets of intermediates. nih.gov The AOP-mediated degradation of ThT produced four main intermediates, while the enzymatic treatment resulted in eight different intermediates, with only one being common to both methods. nih.gov This indicates that the degradation pathways for chemical and biological remediation methods can be significantly different. nih.gov

In the case of ozonation of thiazoles, the initial reaction is believed to be a Criegee-type reaction at the C=C double bond, leading to the formation of carboxylates, cyanate, formate, and amides. nih.gov For some thiazoles, thiocarboxylic acids have been identified as intermediates that are further oxidized to sulfate (B86663) and carboxylic acids. nih.gov

Photodegradation of certain thiazole-containing pharmaceuticals has been shown to proceed via a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to form amide-based degradation products. nih.gov The specific degradation products formed are highly dependent on the substituents present on the thiazole ring. nih.gov

| Degradation Method | Parent Compound | Identified Intermediates/Products |

|---|---|---|

| UV/H₂O₂ (AOP) | Thioflavin T | Demethylated forms and other smaller organic molecules |

| Chloroperoxidase (Enzymatic) | Thioflavin T | Chlorinated forms, demethylated forms, and other oxidized products |

| Ozonation | Generic Thiazoles | Carboxylates, cyanate, formate, amides, thiocarboxylic acids |

| Photodegradation | {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid | 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide |

Environmental Impact Assessment and Development of Remediation Strategies

The environmental impact of thiazole derivatives is a significant concern, as some of these compounds and their degradation byproducts can be toxic to living organisms. acs.orgscite.ainih.gov For instance, benzothiazoles have been reported to be dermal sensitizers, respiratory tract irritants, and potential endocrine disruptors and carcinogens. acs.orgscite.ainih.gov

Toxicity assessments of the degradation products are essential, as they can sometimes be more toxic than the original pollutant. nih.gov Phytotoxicity studies using Lactuca sativa (lettuce) seeds have shown that while the parent thiazole compound can inhibit root growth, the solutions treated with both AOPs and enzymatic methods can also exhibit significant toxicity. nih.gov Interestingly, in one comparative study, the enzymatically treated solution was found to be less toxic than the AOP-treated solution, highlighting that the choice of remediation technique can influence the final environmental impact. nih.gov The biotransformation of thiazole-containing drugs can also lead to reactive metabolites that may cause toxicity. researchgate.netfz-juelich.deresearchgate.netsemanticscholar.org

The development of effective remediation strategies is paramount for mitigating the environmental risks associated with thiazole contamination. In situ chemical oxidation (ISCO) is a promising remediation method for soil and groundwater contaminated with organic chemicals, including those with heterocyclic structures. researchgate.netpurdue.edu This technique involves introducing strong oxidants like hydrogen peroxide, potassium permanganate, or ozone into the subsurface to destroy the contaminants. purdue.edu

Phytoremediation, which utilizes plants to remove, degrade, or contain environmental contaminants, is another potential strategy for sites with low to moderate levels of pollution. nih.gov This approach can be applied to soil, water, and sediments. nih.gov

For contaminated soils, techniques such as soil flushing, which involves extracting contaminants with a washing solution, and solvent extraction can be employed. researchgate.net The selection of the most appropriate remediation technology depends on various factors, including the specific characteristics of the contaminated site, the nature of the thiazole compound, and the cost-effectiveness of the method. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing sodium 5-benzyl-1,3-thiazole-2-carboxylate, and how can its purity be validated?

- Methodology : The compound can be synthesized via diazotization of precursor amines (e.g., N4-(5-benzyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-2,4-diamine) followed by carboxylation and sodium salt formation. Purity is typically validated using elemental analysis , IR spectroscopy (to confirm carboxylate and thiazole ring vibrations), and 1H/13C NMR (to verify benzyl substituents and carboxylate integration). HPLC with UV detection is recommended for assessing residual impurities .

Q. Which spectroscopic techniques are critical for characterizing sodium 5-benzyl-1,3-thiazole-2-carboxylate?

- Key Techniques :

- IR Spectroscopy : Identifies the carboxylate group (C=O stretch ~1600–1680 cm⁻¹) and thiazole ring vibrations (C-S-C stretch ~650–750 cm⁻¹) .

- 1H NMR : Benzyl protons appear as a singlet/doublet near δ 3.8–4.2 ppm, while aromatic protons on the thiazole ring resonate at δ 7.1–8.0 ppm. Sodium coordination may broaden peaks .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-Na]⁻) and fragmentation patterns .

Q. How can crystallization conditions be optimized for this compound?

- Approach : Use solvent diffusion (e.g., THF/hexane) or slow evaporation with polar solvents (ethanol/water mixtures). Monitor crystal growth using SHELXT for preliminary structure solution and SHELXL for refinement. Hydrogen bonding between the carboxylate and sodium ions often dictates crystal packing .

Advanced Research Questions

Q. What strategies are effective for functionalizing the thiazole ring to study structure-activity relationships (SAR)?

- Methodological Insights :

- Electrophilic Substitution : Introduce halogens (e.g., bromine at the 4-position) using NBS in DMF to modify electronic properties .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids can append substituents to the benzyl group. Use Pd(PPh₃)₄ as a catalyst in THF/water .

- Derivatization : React the carboxylate with alkyl halides to form ester analogs, enabling solubility or bioavailability studies .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

- Analysis : Graph-set analysis (as per Etter’s rules) reveals that sodium ions coordinate with carboxylate oxygens, forming R₂²(8) motifs. Thiazole sulfur may participate in weaker C-H···S interactions, affecting crystal density and stability. These patterns can be mapped using Mercury software and validated against Cambridge Structural Database (CSD) entries .

Q. What experimental and computational approaches resolve contradictions in spectroscopic data for derivatives?

- Case Study : If NMR signals for benzyl protons overlap with aromatic peaks, use 2D-COSY or NOESY to assign spatial correlations. For ambiguous mass fragments, DFT calculations (e.g., Gaussian 16) predict fragmentation pathways and compare with experimental MS/MS data. Discrepancies in IR bands (e.g., carboxylate vs. ester C=O) require titration with HCl to confirm salt formation .

Q. How can the compound’s reactivity in aqueous solutions be systematically studied?

- Protocol :

Conduct pH-dependent stability assays (pH 2–12) using UV-Vis spectroscopy to track degradation (λ_max shifts).

Monitor sodium ion dissociation via conductometric titration.

Use LC-MS to identify hydrolysis byproducts (e.g., free 5-benzyl-1,3-thiazole-2-carboxylic acid) .

Key Challenges and Recommendations

- Synthetic Reproducibility : Batch-to-batch variability in carboxylation efficiency can arise from moisture sensitivity. Use anhydrous NaHCO₃ under argon .

- Crystallography : Twinning or disorder in sodium coordination spheres may require high-resolution data (≤0.8 Å) and refinement with SHELXL .

- Biological Assays : For antimicrobial studies, ensure compound stability in culture media via pre-incubation LC-MS checks to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.